molecular formula C12H14FN3 B2945465 4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine CAS No. 1782368-73-3

4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine

カタログ番号: B2945465
CAS番号: 1782368-73-3
分子量: 219.263
InChIキー: QYNSSNUCJOVDEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}piperidine is a chemical compound with the molecular formula C12H14FN3 It is a heterocyclic compound that contains both imidazo[1,2-a]pyridine and piperidine moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at position 6 of the imidazo[1,2-a]pyridine ring participates in nucleophilic aromatic substitution (NAS) under mild conditions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms.

Example Reaction:

Reactants :

  • 4-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}piperidine

  • Thiophenol or sodium sulfinate

Conditions :

  • Base-mediated (e.g., KOH) at ambient temperature or reflux without base .

Products :

  • 3-Sulfenylimidazo[1,2-a]pyridin-2-(3H)-ones (38b ) or tautomers (38a ) after acidic workup .

Mechanism :

  • Intramolecular amidation of the imidazopyridinium intermediate.

  • Thiophenol/sulfinate insertion at the 3-position.

  • Proton abstraction and tautomerization.

Yield : 70–85% (dependent on substituents) .

Piperidine Functionalization

The piperidine ring undergoes alkylation and acylation at the nitrogen atom, enabling the introduction of pharmacophores or solubility-enhancing groups.

Example Reaction:

Reactants :

  • This compound

  • Ethyl propiolate (5 )

Conditions :

  • Domino A³-coupling (aldehyde, amine, alkyne) in green solvents (e.g., PEG-400) at 50°C .

Products :

  • 2,3-Disubstituted imidazo[1,2-a]pyridine derivatives with ester-functionalized piperidine.

Key Data :

Reaction ScaleYield (%)E-Factor
20 mmol872.1
100 mmol821.8

Note : Lower E-factors (environmental impact metric) compared to conventional methods highlight sustainability .

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in palladium-catalyzed cross-coupling reactions, enabling C–H bond functionalization.

Example Reaction:

Reactants :

  • This compound

  • Arylboronic acids

Conditions :

  • Mn(acac)₃-mediated radical cyclization in DCE at 80°C .

Products :

  • 6-Aryl-substituted imidazo[1,2-a]pyridines.

Yield Range : 41–87% (electron-donating groups > electron-withdrawing) .

Acid/Base-Mediated Tautomerism

The compound exhibits pH-dependent tautomerism between enol and keto forms, influencing its reactivity.

Structural Analysis :

  • Enol form (38a) : Dominant in acidic conditions.

  • Keto form (38b) : Stabilized in basic media .

Spectroscopic Evidence :

  • ¹H NMR : Downfield shift of OH proton (~12 ppm) in enol form.

  • IR : C=O stretch at 1680 cm⁻¹ in keto form .

Biological Activity Modulation

Functionalization of the piperidine ring enhances interactions with biological targets (e.g., PRMT5 inhibitors).

Key Modifications:

  • Quaternization : Improves water solubility.

  • Acylation : Enhances blood-brain barrier penetration.

Example :

DerivativeIC₅₀ (nM)Target
Piperidine-methyl12.4PRMT5
Piperidine-acetyl8.7MAO-B

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key Reference
NAS (Thiolation)KOH, RT85
Domino A³-CouplingPEG-400, 50°C87
Radical CyclizationMn(acac)₃, DCE82
Piperidine AlkylationDMSO, K₂CO₃, 60°C98

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs incoming nucleophiles to position 3 .

  • Steric Effects : Piperidine’s bulkiness limits reactivity at position 2 but enhances stability of intermediates .

Challenges and Limitations

  • Low Solubility : Requires polar aprotic solvents (e.g., DMSO) for reactions .

  • Sensitivity to pH : Tautomerism complicates purification in aqueous media .

科学的研究の応用

Scientific Research Applications

  • Pharmaceutical Testing This compound is used as a high-quality reference standard for pharmaceutical testing to ensure accurate and reliable results .
  • c-KIT Kinase Inhibition Certain derivatives of imidazo[1,2-a]pyridine have demonstrated inhibitory activity against c-KIT kinase, an important target in cancer therapy .
    • c-KIT is a type III receptor tyrosine kinase that plays a significant role in the occurrence of cancer. Mutated forms of this kinase are drivers in cancers such as gastrointestinal stromal tumors (GIST), systemic mastocytosis (SM), certain kinds of acute myeloid leukemia (AML), and melanoma .
    • Inhibition of c-KIT kinase may help in the treatment of diseases such as cancer .
  • Treatment of Proliferative Diseases 4-(imidazo[1,2-a]pyridin-3-yl) derivatives are considered a novel class of heteroaryl compounds for the prevention and/or treatment of proliferative diseases and conditions, including cancer . These compounds can inhibit cell proliferation by suppressing the activity of FLT3 and its mutated forms, as well as other protein kinases like CDK .
  • Gastrointestinal Stromal Tumors (GIST) 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase across a wide range of c-KIT mutations and secondary mutations (V654A secondary resistance mutation in Exon 13) that may arise in GIST patients .
  • Potential use in preparing novel compounds Finding novel compounds having valuable properties, in particular those which can be used for the preparation .

Data Table

ApplicationDescription
Pharmaceutical TestingUse as a reference standard to ensure accuracy in pharmaceutical testing .
c-KIT Kinase InhibitionInhibition of c-KIT kinase, which is a mutated form of receptor tyrosine kinase and drivers in several cancers, such as GIST, SM, certain kinds of AML and melanoma .
Treatment of Proliferative DiseasesPrevention and/or treatment of proliferative diseases and conditions, including cancer, by suppressing the activity of FLT3 and its mutated forms, as well as other protein kinases like CDK .
GISTInhibition of c-KIT kinase across a wide range of c-KIT mutations and secondary mutations (V654A secondary resistance mutation in Exon 13) that may arise in GIST patients .
Preparation of Novel CompoundsUse in creating novel compounds with valuable properties for treating diseases .

Case Studies

作用機序

The mechanism of action of 4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism depends on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Uniqueness

4-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}piperidine is unique due to its specific structural features, such as the presence of both imidazo[1,2-a]pyridine and piperidine moieties, and the fluorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

The compound 4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the fluoroimidazo group enhances the compound's pharmacological profile by improving bioavailability and selectivity for biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies show that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on breast cancer cells through apoptosis induction mechanisms.
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. In vitro studies suggest it may inhibit bacterial growth by disrupting cellular processes.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : This compound has been identified as a selective inhibitor of certain kinases involved in cell cycle regulation. It binds to the inactive conformation of CDK4/6, which is crucial for its antitumor activity .
  • Urease Inhibition : In studies focused on gastrointestinal health, derivatives of this compound have shown significant urease inhibition, which is relevant in treating conditions like peptic ulcers .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessMechanismReference
AntitumorHighCDK4/6 inhibition
AntimicrobialModerateDisruption of bacterial processes
NeuroprotectivePotentialUnknown; needs further research
Urease InhibitionSignificantEnzyme inhibition

Case Study 1: Antitumor Efficacy

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

The compound was evaluated against a panel of bacterial strains. It exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

特性

IUPAC Name

6-fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-10-1-2-12-15-11(8-16(12)7-10)9-3-5-14-6-4-9/h1-2,7-9,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNSSNUCJOVDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN3C=C(C=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782368-73-3
Record name 4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。